molecular formula C21H20N2O3S2 B1193335 ML321

ML321

Cat. No. B1193335
M. Wt: 412.52
InChI Key: YNXQLYVNEKEXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML321 is a D3 receptor selective antagonist.

Scientific Research Applications

Proteolytic Cleavage and Stability

ML321 is studied in the context of the mixed-lineage leukemia gene (MLL). Proteolytic cleavage of MLL generates N-terminal p320 (N320) and C-terminal p180 (C180) fragments, forming a stable complex crucial for proper subnuclear localization (Hsieh et al., 2003). Taspase1, identified as a threonine aspartase required for MLL cleavage, further underscores the importance of proteolytic processes in MLL function (Hsieh et al., 2003).

Antipsychotic Potential and Binding Kinetics

ML321 demonstrates potential as a novel D2 dopamine receptor antagonist with high selectivity and unique binding kinetics. It is effective in animal models predictive of antipsychotic efficacy in humans. Interestingly, ML321 exhibits slow-on and fast-off receptor binding rates, potentially reducing extrapyramidal side effects (Free et al., 2022). Optimization studies highlight ML321's promise as a therapeutic agent for neuropsychiatric disorders, with emphasis on its metabolic stability and pharmacological profile (Rocereta et al., 2021).

USP1 Inhibition in Cancer Treatment

ML321 also plays a role in cancer research, particularly in the study of USP1, a deubiquitinase involved in DNA repair pathways. Cryo-electron microscopy reveals that ML323, a USP1 inhibitor, has a unique binding mode, potentially valuable for structure-based drug design targeting USP1 in cancer treatments (Rennie et al., 2022).

Characterization and Optimization for Clinical Use

ML321's characterization and chemical optimization are critical steps toward its clinical use. Studies focus on its selectivity, competitive antagonism at the D2 dopamine receptor, and metabolic stability, aiming to develop an advanced drug lead for neuropsychiatric disorders (Nilson et al., 2022).

properties

Product Name

ML321

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.52

IUPAC Name

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26)

InChI Key

YNXQLYVNEKEXJH-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML321;  ML 321;  ML-321.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.